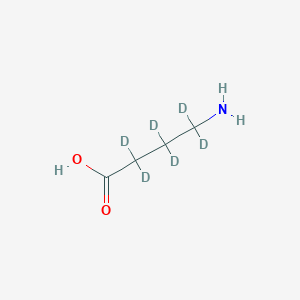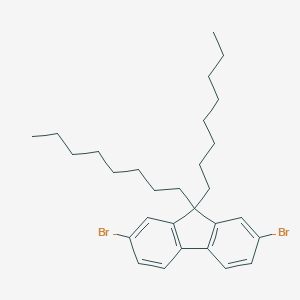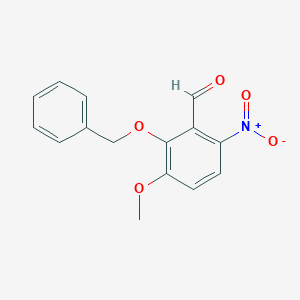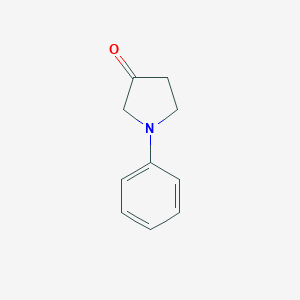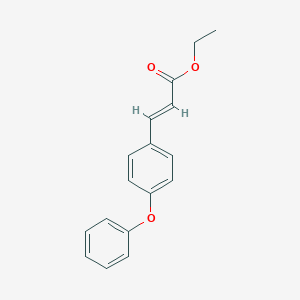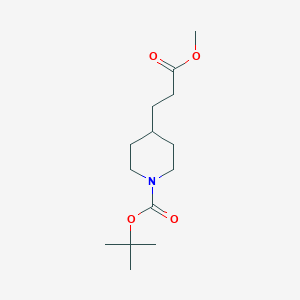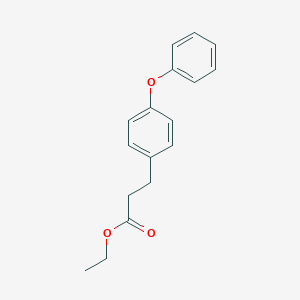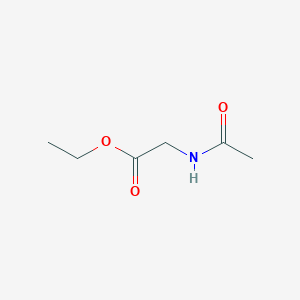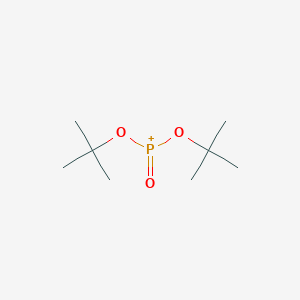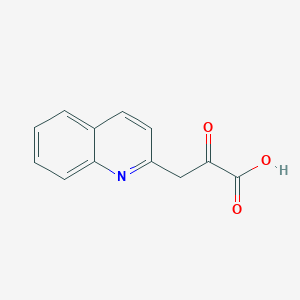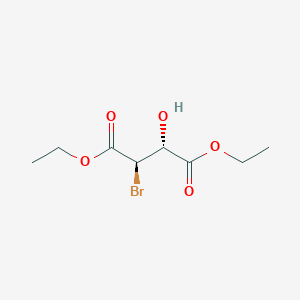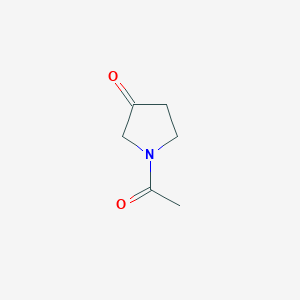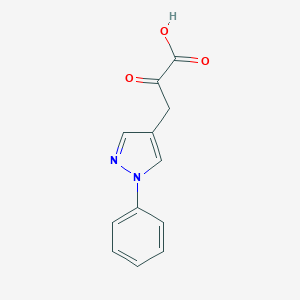
Acide 5-Benzyloxyindole-3-glyoxylique
Vue d'ensemble
Description
5-Benzyloxyindole 3-Glyoxylic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 5-Benzyloxyindole 3-Glyoxylic Acid integrates an indole pharmacophore, making it a valuable molecule for various scientific research applications .
Applications De Recherche Scientifique
5-Benzyloxyindole 3-Glyoxylic Acid has several scientific research applications. It is used in the synthesis of platinum(IV) complexes, which exhibit prominent anticancer activity . These complexes have shown greater efficacy than traditional platinum(II) drugs like cisplatin and oxaliplatin in various human cell lines . Additionally, indole derivatives, including 5-Benzyloxyindole 3-Glyoxylic Acid, are explored for their potential in treating viral infections, inflammation, and other medical conditions .
Mécanisme D'action
Mode of Action
The exact mode of action of 5-Benzyloxyindole 3-Glyoxylic Acid is currently unknown . It has been incorporated into platinum(iv) complexes that have shown prominent anticancer activity . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Result of Action
Platinum(iv) complexes incorporating this compound have demonstrated significant anticancer activity, suggesting potential cytotoxic effects .
Méthodes De Préparation
The synthesis of 5-Benzyloxyindole 3-Glyoxylic Acid involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . Another method involves the reduction of 4-benzyloxy-2-(2-pyrrolidinylvinyl)nitrobenzene using hydrogen and 5% rhodium-on-charcoal in tetrahydrofuran . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
5-Benzyloxyindole 3-Glyoxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, rhodium-on-charcoal, and methanesulfonic acid . Major products formed from these reactions include tricyclic indoles and azepinoindoles . The compound’s reactivity is influenced by the indole nucleus, which readily undergoes electrophilic substitution due to its aromatic nature .
Comparaison Avec Des Composés Similaires
5-Benzyloxyindole 3-Glyoxylic Acid can be compared with other indole derivatives, such as indole-3-acetic acid and 5-benzyloxyindole-3-acetic acid . While all these compounds share the indole nucleus, 5-Benzyloxyindole 3-Glyoxylic Acid is unique due to its glyoxylic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications, particularly in the development of novel anticancer therapies .
Propriétés
IUPAC Name |
2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-16(17(20)21)14-9-18-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKVXZVSAPWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


